molecular formula C18H16N2O B076651 9-Methoxyellipticine CAS No. 10371-86-5

9-Methoxyellipticine

Cat. No. B076651
CAS RN: 10371-86-5
M. Wt: 276.3 g/mol
InChI Key: BKRMCDAOAQWNTG-UHFFFAOYSA-N
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Description

Synthesis Analysis

9-Methoxyellipticine and its derivatives have been synthesized through various chemical routes. One method involves the synthesis of 1-(alkylamino)-9-methoxyellipticines as potential DNA intercalating antitumor drugs. These compounds were synthesized using reactions that ensure the addition of specific functional groups, facilitating their interaction with DNA. The synthetic process was confirmed using 1H NMR spectroscopy and mass spectrometry, highlighting the structural integrity and desired modifications of the synthesized compounds (Larue et al., 1988).

Molecular Structure Analysis

The molecular structure of 9-methoxyellipticine derivatives plays a crucial role in their biological activity. These compounds are characterized by their ability to bind to DNA with high affinity, a property that is significantly influenced by the length of the alkyl chain in position 1 of the molecule. The intercalating characteristics, which include lengthening and unwinding of DNA, are dependent on this molecular feature, demonstrating the importance of structural analysis in understanding the compound's function (Larue et al., 1988).

Chemical Reactions and Properties

9-Methoxyellipticine undergoes various chemical reactions that highlight its reactivity and interaction with biological molecules. One notable reaction is the peroxidase-catalyzed O-demethylation, leading to the formation of quinone-imine derivatives. This reaction is significant as it suggests a novel metabolic pathway for these compounds, potentially contributing to their antitumor activity by forming reactive intermediates that can interact with cellular components (Meunier & Meunier, 1985).

Physical Properties Analysis

The physical properties of 9-methoxyellipticine, such as solubility, melting point, and stability, are crucial for its application as a therapeutic agent. While specific details on these properties are not directly provided in the referenced articles, they play a significant role in the compound's pharmacokinetics and pharmacodynamics. The synthesis methods and molecular structure indirectly inform about the compound's physical behavior and its interaction with biological systems.

Chemical Properties Analysis

The chemical properties of 9-methoxyellipticine, including its reactivity, functional groups, and potential for chemical modifications, underpin its biological activities. The ability to undergo O-demethylation and form quinone-imine derivatives demonstrates its reactive nature, which is central to its mechanism of action as an antitumor agent. These properties are critical for designing derivatives with enhanced activity or reduced toxicity (Meunier & Meunier, 1985).

Scientific Research Applications

  • Antitumor Activity : 9-Methoxyellipticine and its derivatives, such as 9-hydroxyellipticine, have been isolated from plants like Ochrosia elliptica and Aspidosperma olivaceum. These compounds exhibit significant antitumor activities. For example, elliptinium and datelliptium, derivatives of 9-hydroxyellipticine, have been used to treat advanced breast cancer. Their mode of action includes intercalating with DNA and inhibiting topoisomerase II (Ohashi & Oki, 1996).

  • Microbial Transformations : Microorganisms like Cunninghamella echinulata and Penicillium Brevicompactum have been used to achieve O-demethylation of 9-methoxyellipticine, producing 9-hydroxyellipticine. This transformation is significant for understanding the metabolic pathways and potential modifications of the compound for improved therapeutic applications (Chien & Rosazza, 1979).

  • Membrane Interactions : Studies have shown that 9-methoxyellipticine can significantly disorganize membrane structures, induce leaks in liposomes, and affect the respiration of bacterial membranes. It is particularly efficient in decreasing the surface charge of membranes and disrupting their structural integrity, which is crucial for understanding its mechanism of action in cancer cells (Tercé, Tocanne, & Lanéelle, 1983).

  • Enzymatic Demethylation : The compound has been subjected to peroxidase-catalyzed O-demethylation, leading to the formation of corresponding quinone-imine derivatives. This enzymatic reaction might represent a novel metabolic pathway for 9-methoxyellipticine, offering insights into its metabolic processing and potential toxicity or side effects (Meunier & Meunier, 1985).

  • Pharmacokinetics : The biliary and urinary excretion of 9-methoxyellipticine in rats and its blood kinetics in rabbits have been studied, revealing that the compound undergoes rapid systemic clearance and its pharmacokinetics are significantly altered after repeated dosage. This information is vital for designing dosing regimens and understanding its long-term effects (Lecointe & Puget, 1983).

  • Synthesis and Design : Efforts have been made to synthesize 9-methoxyellipticine and related compounds with improved stability and water solubility to facilitate clinical application and extend their therapeutic potential. The design and synthesis of these compounds are crucial for developing more effective and safer antitumor drugs (Jurayj et al., 1994).

Future Directions

The future directions for 9-Methoxyellipticine research include investigating more 9-methoxyellipticine-based antibiotics to determine the most effective combinations and concentrations . In addition, structural modifications could amend the pharmacodynamics, pharmacokinetics, and the structure–activity relationship .

properties

IUPAC Name

9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-10-15-9-19-7-6-13(15)11(2)18-17(10)14-8-12(21-3)4-5-16(14)20-18/h4-9,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRMCDAOAQWNTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=C(C3=C1NC4=C3C=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26691-08-7 (lactate[1:1]), 32416-57-2 (lactate), 33698-51-0 (hydrochloride)
Record name 9-Methoxyellipticine
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DSSTOX Substance ID

DTXSID50146028
Record name 9-Methoxyellipticine
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Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methoxyellipticine

CAS RN

10371-86-5
Record name 9-Methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole
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Record name 9-Methoxyellipticine
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Record name 9-Methoxyellipticine
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Record name 9-Methoxyellipticine
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Record name 9-methoxy-5,11-dimethyl-6H-pyrido[4,3-b]carbazole
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Record name 9-METHOXYELLIPTICINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
591
Citations
R Elshimy, WY Khawagi, IA Naguib, SI Bukhari… - Metabolites, 2023 - mdpi.com
… activity, for example, 9-methoxyellipticine, which was isolated … antibacterial activity of 9-methoxyellipticine was investigated … The synergistic use of 9-methoxyellipticine and antibiotics …
Number of citations: 1 www.mdpi.com
G Meunier, B Meunier - Journal of Biological Chemistry, 1985 - Elsevier
… In the present work, we wish to describe the oxidative 0demethylation of 9-methoxyellipticine derivatives catalyzed by horseradish peroxidase, the stoichiometry of the reaction, and the …
Number of citations: 74 www.sciencedirect.com
GH Svoboda, GA Poore, ML Montfort - Journal of Pharmaceutical Sciences, 1968 - Elsevier
… The former was found M be associated with 9-methoxyellipticine, the latter with reserpine. While 9-methoxyellipticine ssesses experimental antitumor activity of a somewhat lesser order …
Number of citations: 136 www.sciencedirect.com
LK Dalton, S Demerac, BC Elmes… - Australian Journal of …, 1967 - CSIRO Publishing
Orthophosphoric acid has been found to accomplish the previously unsuccessful cyclization of azomethines of 3-formylcarbazoles and aminoacetal to substituted pyrido[4,3-b]…
Number of citations: 310 www.publish.csiro.au
RB Miller, JG Stowell - The Journal of Organic Chemistry, 1983 - ACS Publications
… to methoxybenzotriazole 9, 9-methoxyellipticine (2) was obtained in 62% yield. The above sequence represents a new four-step synthesis of ellipticine and 9-methoxyellipticine from the …
Number of citations: 37 pubs.acs.org
MM Chien, JP Rosazza - Journal of Natural Products, 1979 - ACS Publications
… This report is the first to describe microbial transformation studies with 9-methoxyellipticine (… cultures with the ability to accumulate 9-methoxyellipticine metabolites. By tic observation, …
Number of citations: 10 pubs.acs.org
A Aggarwal, S Neidle, M Sainsbury - Acta Crystallographica Section …, 1983 - scripts.iucr.org
… The structures of 5-n-butyl-11-demethylellipticine, C 19 H 18 N 2 , and 9-methoxyellipticine, … A preliminary report of an X-ray analysis of 9-methoxyellipticine has recently appeared (Ban- …
Number of citations: 18 scripts.iucr.org
RA El-shiekh, DA Al-Mahdy, MS Hifnawy, T Tzanova… - Rec. Nat. Prod, 2017 - academia.edu
… A solution of 10 µL of the test sample (20 mg/mL for the extracts and fractions and 0.08mg/mL for 9‎methoxyellipticine) is mixed with 930 µL of methanol and 60 µL of DPPH solution. The …
Number of citations: 18 www.academia.edu
L Larue, C Rivalle, G Muzard, C Paoletti… - Journal of medicinal …, 1988 - ACS Publications
… Substitution by a [(diethylamino)alkyl]amino group in position 10 of the azaellipticine (BD40), which corresponds to position 1 in the ellipticine series,7,8 in position 1 of 9-methoxyellipticine …
Number of citations: 53 pubs.acs.org
CY Liu, P Knochel - The Journal of Organic Chemistry, 2007 - ACS Publications
… By using this approach, we have envisioned that the biologically active compounds ellipticine (3a) and 9-methoxyellipticine (3b) could be readily prepared in two steps starting from the …
Number of citations: 128 pubs.acs.org

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